N-(3,4-difluorophenyl)-3-iodobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-3-iodobenzamide: is an organic compound that features both fluorine and iodine substituents on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3-iodobenzoic acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3,4-difluorophenyl)-3-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products:
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)-3-iodobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for the exploration of new biological activities and interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-3-bromobenzamide: Similar in structure but with a bromine atom instead of iodine.
N-(3,4-difluorophenyl)-3-chlorobenzamide: Contains a chlorine atom instead of iodine.
N-(3,4-difluorophenyl)-3-fluorobenzamide: Features a fluorine atom in place of iodine.
Uniqueness: N-(3,4-difluorophenyl)-3-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atom, being a larger halogen, can provide distinct steric and electronic effects compared to other halogens .
Properties
Molecular Formula |
C13H8F2INO |
---|---|
Molecular Weight |
359.11 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H8F2INO/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18) |
InChI Key |
ZHJRDSDZZJCSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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